2-(3',4'-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine
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Overview
Description
2-(3’,4’-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of a dihydroxyphenyl group and a hydroxypyridine group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,4’-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine typically involves the coupling of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3’,4’-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(3’,4’-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3’,4’-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine involves its antioxidant and membrane-protective effects. It inhibits the oxidation of biomembrane lipids and increases the activity of antioxidant enzymes such as superoxide dismutase . This compound also inhibits free radicals during the synthesis of prostaglandins and blocks leukotriene formation, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Hydroxytyrosol: Known for its antioxidant properties, hydroxytyrosol is structurally similar but lacks the pyridine ring.
Uniqueness
2-(3’,4’-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine is unique due to its combination of antioxidant, neuroprotective, and anti-inflammatory properties. Its structure allows it to interact with various molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-2-6-12(16)11(15-9)5-3-10-4-7-13(17)14(18)8-10/h2,4,6-8,16-18H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPDBXISNBWIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CCC2=CC(=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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